molecular formula C18H21N3O5S B14203316 N,N-dimethyl-2-(2-phenylquinazolin-4-yl)oxyethanamine;sulfuric acid CAS No. 831226-58-5

N,N-dimethyl-2-(2-phenylquinazolin-4-yl)oxyethanamine;sulfuric acid

Cat. No.: B14203316
CAS No.: 831226-58-5
M. Wt: 391.4 g/mol
InChI Key: NWTHEXXYZDYIGB-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(2-phenylquinazolin-4-yl)oxyethanamine;sulfuric acid is a complex organic compound that belongs to the quinazoline derivatives family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(2-phenylquinazolin-4-yl)oxyethanamine involves several steps. One common method includes the reaction of N,N-dimethyl-2-phenylquinazolin-4-amine with ethylene oxide in the presence of a base to form the desired product . The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(2-phenylquinazolin-4-yl)oxyethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce secondary amines .

Scientific Research Applications

N,N-dimethyl-2-(2-phenylquinazolin-4-yl)oxyethanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(2-phenylquinazolin-4-yl)oxyethanamine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-cancer or anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-2-phenylquinazolin-4-amine
  • N,N-Dimethyl-2,2-dimethoxyacetamide
  • 4-Quinazolinamine,N,N-dimethyl-2-phenyl

Uniqueness

N,N-dimethyl-2-(2-phenylquinazolin-4-yl)oxyethanamine is unique due to its specific structural features and the presence of the quinazoline moiety, which imparts distinct biological activities. Compared to similar compounds, it exhibits enhanced enzyme inhibition and broader applications in scientific research .

Properties

CAS No.

831226-58-5

Molecular Formula

C18H21N3O5S

Molecular Weight

391.4 g/mol

IUPAC Name

N,N-dimethyl-2-(2-phenylquinazolin-4-yl)oxyethanamine;sulfuric acid

InChI

InChI=1S/C18H19N3O.H2O4S/c1-21(2)12-13-22-18-15-10-6-7-11-16(15)19-17(20-18)14-8-4-3-5-9-14;1-5(2,3)4/h3-11H,12-13H2,1-2H3;(H2,1,2,3,4)

InChI Key

NWTHEXXYZDYIGB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3.OS(=O)(=O)O

Origin of Product

United States

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